molecular formula C10H6ClN3S B12943492 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine CAS No. 881688-71-7

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine

Cat. No.: B12943492
CAS No.: 881688-71-7
M. Wt: 235.69 g/mol
InChI Key: GGMQICASCGPCDO-UHFFFAOYSA-N
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Description

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is a heterocyclic compound that combines the structural features of imidazole, thieno, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with imidazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Nucleophilic substitution with amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is unique due to its specific combination of imidazole, thieno, and pyridine rings, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

881688-71-7

Molecular Formula

C10H6ClN3S

Molecular Weight

235.69 g/mol

IUPAC Name

7-chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C10H6ClN3S/c11-6-1-2-12-7-5-8(15-9(6)7)10-13-3-4-14-10/h1-5H,(H,13,14)

InChI Key

GGMQICASCGPCDO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C3=NC=CN3

Origin of Product

United States

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